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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

Cat. No.: B079247

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the
structure of 2-hydroxy-2-methylpropanamide. By presenting experimental data from Infrared
(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS), this document serves as a valuable resource for researchers in the fields of
chemistry and drug development, offering a clear and data-driven approach to structural
elucidation.

Molecular Structure

2-hydroxy-2-methylpropanamide is a simple organic molecule containing a primary amide, a
tertiary alcohol, and two methyl groups. Its structure is confirmed by the spectroscopic data
presented below.

Chemical Structure:

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for 2-hydroxy-
2-methylpropanamide, providing a clear comparison for structural verification.
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Infrared (IR) Spectroscopy

Table 1: Infrared Spectroscopy Data

Expected
. . Observed
Functional Group Absorption Range . Appearance
Absorption (cm™?)
(cm™)
O-H (Alcohol) 3500-3200 ~3400 Broad
N-H (Amide) 3350-3180 ~3300, ~3180 Two bands, medium
C-H (sp3) 3000-2850 ~2980, ~2940 Strong
C=0 (Amide I) 1690-1630 ~1670 Strong, sharp
N-H bend (Amide II) 1640-1550 ~1620 Medium
C-O (Alcohol) 1260-1050 ~1170 Strong

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: TH NMR Spectroscopy Data (300 MHz, CDClIs)

Expected Observed
Protons Chemical Shift Chemical Shift Multiplicity Integration
(5, ppm) (3, ppm)
-C(CHs)2 1.2-15 ~1.4 Singlet 6H
1.0-5.0
-OH ) ~2.5 Broad Singlet 1H
(variable)
Two Broad
-NH:2 5.0-8.0 ~5.5,~6.5 ) 2H
Singlets

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: 13C NMR Spectroscopy Data (75 MHz, CDCls)
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Expected Chemical Shift Observed Chemical Shift
Carbon Atom

(3, ppm) (3, ppm)
-C(CHs)2 20 - 30 ~27
-C(OH)(CHs)2 65 - 80 ~72
-C=0 170 - 180 ~178

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

lon Expected m/z Observed m/z Interpretation
[M]* 103.06 103 Molecular lon

Loss of a methyl
[M-CHs]* 88 88 _

radical

Loss of an amino
[M-NH2]* 87 87 _

radical
[C(O)NH2]* 44 44 Amide fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

A small amount of solid 2-hydroxy-2-methylpropanamide is finely ground with potassium
bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the
spectrum is recorded over the range of 4000-400 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10 mg of 2-hydroxy-2-methylpropanamide is dissolved in 0.5 mL of
deuterated chloroform (CDCIs) containing a small amount of tetramethylsilane (TMS) as an
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internal standard. The solution is transferred to an NMR tube. Both *H and 3C NMR spectra
are acquired on a 300 MHz NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of 2-hydroxy-2-methylpropanamide in a suitable volatile solvent (e.g.,
methanol) is introduced into the mass spectrometer via direct infusion or after separation by
gas chromatography. Electron ionization (El) at 70 eV is used to generate the molecular ion
and fragment ions, which are then analyzed by a mass analyzer.

Visualizing Structural Confirmation

The following diagrams illustrate the logical workflow for confirming the structure of 2-hydroxy-
2-methylpropanamide using the spectroscopic data.

Experimental Data

Spectroscopic Techniques Molecular lon (m/z 103)

Fragmentation Pattern
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Caption: Workflow for Spectroscopic Structure Confirmation.
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The following diagram illustrates the key correlations between the functional groups of 2-
hydroxy-2-methylpropanamide and their characteristic spectroscopic signals.

2-hydroxy-2-methylpropanamide
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Caption: Correlation of Functional Groups to Spectroscopic Signals.

Conclusion

The presented spectroscopic data from IR, *H NMR, 13C NMR, and Mass Spectrometry are in
strong agreement with the proposed structure of 2-hydroxy-2-methylpropanamide. The
characteristic absorption bands, chemical shifts, integration values, and fragmentation patterns
collectively provide a definitive confirmation of the molecule's functional groups and their
connectivity. This guide serves as a practical reference for the structural elucidation of this and
similar compounds.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-hydroxy-2-
methylpropanamide: A Guide to Structural Confirmation]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b079247#confirming-the-structure-of-2-
hydroxy-2-methylpropanamide-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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